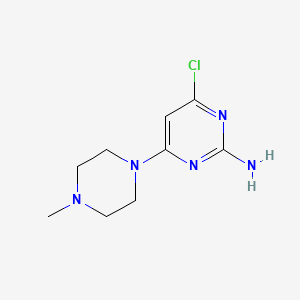

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Description

Historical Context and Discovery

The discovery and development of this compound represents a significant milestone in the evolution of heterocyclic chemistry and its applications in pharmaceutical sciences. The compound belongs to the broader family of aminopyrimidine derivatives, which have been extensively studied since the mid-20th century for their diverse biological activities. The specific molecular architecture of this compound emerged from systematic investigations into cyclin-dependent kinase inhibitors, where researchers sought to develop highly potent and selective molecules capable of targeting specific cellular pathways.

The historical development of this compound is intrinsically linked to the advancement of pyrimidine chemistry and the recognition of piperazine as an important pharmacophore. Early research into pyrimidine derivatives focused primarily on their roles as nucleobase analogs and their potential in antiviral applications. However, the incorporation of piperazine substituents opened new avenues for medicinal chemistry applications, particularly in the development of kinase inhibitors and anticancer agents. The synthesis of this specific compound represents the culmination of decades of research into structure-activity relationships and the optimization of biological activity through strategic molecular modifications.

The emergence of this compound as a compound of interest coincided with the growing understanding of cyclin-dependent kinases as validated targets for anticancer drug discovery. Researchers recognized that pyrimidine derivatives, particularly those containing aminopyrimidine cores, could serve as effective hinge-binding motifs for kinase inhibition. The specific substitution pattern of this compound, featuring a chlorine atom at the 4-position and a methylpiperazine group at the 6-position, was designed to optimize both potency and selectivity while maintaining favorable pharmacological properties.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry extends far beyond its individual properties to encompass its role as a versatile building block for pharmaceutical development. The compound exhibits remarkable utility as a precursor in the synthesis of various bioactive molecules, particularly those targeting kinase pathways and cellular proliferation mechanisms. Its molecular architecture provides an optimal balance between structural complexity and synthetic accessibility, making it an attractive target for medicinal chemists seeking to develop novel therapeutic agents.

The compound's importance in medicinal chemistry is particularly evident in its applications as a kinase inhibitor scaffold. Research has demonstrated that aminopyrimidine cores, such as that found in this compound, serve as highly effective hinge-binding motifs in kinase active sites. The dual hydrogen-bond interaction capability of the aminopyrimidine scaffold with the amide backbone of kinase enzymes makes it a commonly used framework for the development of both research tools and clinically approved drugs. This versatility has positioned this compound as a valuable intermediate in the development of selective kinase inhibitors.

Furthermore, the compound's significance extends to its role in enzyme inhibition studies beyond kinases. Research has indicated potential applications in the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D, an enzyme involved in lipid metabolism and signaling pathways associated with inflammation and cancer. This broad spectrum of biological targets underscores the compound's versatility and its potential for addressing multiple therapeutic areas simultaneously.

The structural features of this compound also contribute to its significance in drug design and optimization. The presence of the chlorine atom provides opportunities for further chemical modifications through nucleophilic substitution reactions, while the piperazine moiety offers possibilities for improving solubility and bioavailability. These characteristics make the compound an excellent starting point for lead optimization campaigns and structure-activity relationship studies.

Current Research Landscape

The current research landscape surrounding this compound reflects a dynamic and rapidly evolving field with multiple areas of active investigation. Contemporary studies have focused extensively on the compound's potential as a cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor, building upon foundational research that identified these kinases as validated targets for cancer therapy. Recent investigations have demonstrated that derivatives containing similar aminopyrimidine scaffolds exhibit remarkable selectivity and potency against these targets, with some compounds achieving nanomolar inhibitory concentrations.

Current research efforts have also expanded to explore the compound's applications in combination therapies and its potential for addressing drug resistance mechanisms. Scientists are investigating how structural modifications of the core scaffold can enhance selectivity profiles and overcome common resistance mutations found in cancer treatment. These studies have revealed that the aminopyrimidine framework can be systematically optimized to target specific kinase subtypes while minimizing off-target effects.

The synthesis and optimization of this compound derivatives represents another major focus of contemporary research. Advanced synthetic methodologies, including microwave-assisted synthesis and solvent-free reaction conditions, have been developed to improve the efficiency and environmental sustainability of compound preparation. These synthetic advances have enabled researchers to generate larger libraries of related compounds for biological screening and structure-activity relationship studies.

| Research Area | Key Findings | Molecular Targets | Research Status |

|---|---|---|---|

| Kinase Inhibition | Nanomolar potency against cyclin-dependent kinase 4 and 6 | Cyclin-dependent kinase 4, Cyclin-dependent kinase 6 | Active clinical development |

| Enzyme Inhibition | Selective inhibition of phospholipase D | N-acyl phosphatidylethanolamine-specific phospholipase D | Preclinical research |

| Antimalarial Activity | Micromolar activity against Plasmodium falciparum | Parasite-specific enzymes | Early research stage |

| Synthetic Optimization | Improved reaction conditions and yields | Not applicable | Ongoing methodology development |

Current investigations have also revealed promising applications in antimalarial drug development, where piperazine-containing pyrimidine derivatives have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that the compound's therapeutic potential extends beyond cancer treatment to include infectious disease applications.

The exploration of structure-activity relationships continues to be a major research focus, with scientists systematically modifying various positions of the aminopyrimidine core to understand the molecular determinants of biological activity. Recent studies have identified key structural features that contribute to selectivity and potency, providing valuable insights for future drug design efforts. These investigations have revealed that the piperazine substituent plays a crucial role in determining both the binding affinity and selectivity profile of the resulting compounds.

Contemporary research has also emphasized the importance of understanding the compound's mechanism of action at the molecular level. Advanced crystallographic studies and molecular dynamics simulations have provided detailed insights into how this compound and its derivatives interact with their biological targets. These studies have revealed specific binding interactions that can be exploited for further optimization and have identified potential allosteric sites that could be targeted for enhanced selectivity.

The current research landscape also encompasses extensive investigations into the compound's pharmacological properties and drug-like characteristics. Studies have evaluated various aspects of its absorption, distribution, metabolism, and excretion profile, providing crucial information for future clinical development. These investigations have identified both strengths and areas for improvement in the compound's pharmaceutical properties, guiding ongoing optimization efforts.

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQPQNNFLHVTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363305 | |

| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322691-38-3 | |

| Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine-2-amine

- Reactants: 4,6-dichloropyrimidine-2-amine, 1-methylpiperazine, and a base (e.g., N-ethyl-diisopropylamine).

- Solvent: Dichloromethane (DCM).

- Conditions: Stirring at room temperature (~20 °C) for 16 hours.

- Workup: Removal of solvent under reduced pressure, followed by purification via silica gel flash chromatography using a solvent mixture of dichloromethane, methanol, and aqueous ammonia.

- Yield: Typically around 68-85% depending on the methyl substitution on the pyrimidine ring.

Mechanism: The nucleophilic nitrogen of 1-methylpiperazine attacks the electron-deficient carbon at the 6-position of the pyrimidine ring, displacing the chlorine atom via SNAr, facilitated by the electron-withdrawing amino group at position 2 and the leaving group ability of chlorine.

| Compound | Starting Material | Yield (%) | Purification Method | Key Characterization |

|---|---|---|---|---|

| This compound | 4,6-dichloropyrimidine-2-amine | 68% | Silica gel chromatography (DCM/MeOH/aq NH3) | 1H NMR, 13C NMR, HRMS |

| 4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 4,6-dichloro-5-methyl-pyrimidine-2-amine | 85% | Same as above | 1H NMR, 13C NMR, HRMS |

Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

- Reactants: 2-amino-4-chloro-pyrimidine and substituted amines (including 1-methylpiperazine).

- Solvent: Anhydrous propanol.

- Additives: Triethylamine as base.

- Conditions: Microwave irradiation at 120–140 °C for 15–30 minutes.

- Workup: Cooling, extraction with ethyl acetate after dispersion in saturated sodium bicarbonate solution, drying with anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Advantages: Faster reaction times and good yields.

This method offers a rapid alternative to conventional stirring methods and can be applied to synthesize a variety of 2-amino-4-chloro-pyrimidine derivatives including those substituted with 4-methylpiperazin-1-yl groups.

Alternative Routes and Coupling Reactions

Other synthetic routes involve:

- Sonogashira Coupling: For derivatives with alkyl chains at position 6, starting from chloro intermediates, followed by hydrogenation to reduce triple bonds.

- Palladium-Catalyzed Reactions: To introduce various substituents at position 6 on the pyrimidine ring.

However, these methods are more commonly used for analogs rather than the direct preparation of this compound but can be adapted for complex derivatives.

Source: Vrije Universiteit Amsterdam research

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 20 °C (room temperature) to 140 °C (microwave) | Microwave reduces reaction time significantly |

| Solvent | Dichloromethane, anhydrous propanol | Polar aprotic solvents preferred for SNAr |

| Base | N-ethyl-diisopropylamine, triethylamine | Facilitates deprotonation of amine nucleophile |

| Reaction Time | 15 min (microwave) to 16 h (conventional) | Microwave method is more time-efficient |

| Purification | Silica gel chromatography | Solvent mixtures of DCM, methanol, aqueous ammonia used |

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR shows characteristic signals for methyl groups on piperazine and pyrimidine protons.

- 13C NMR confirms the carbon skeleton consistent with substitution pattern.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak corresponding to C9H15ClN5 (m/z 228.1016 observed).

- Purity:

- Typically >98% by chromatographic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Conventional SNAr | 4,6-Dichloropyrimidine-2-amine | 1-Methylpiperazine, base | DCM, RT, 16 h | 68-85 | High selectivity, mild conditions |

| Microwave-Assisted SNAr | 2-Amino-4-chloropyrimidine | Substituted amines, triethylamine | Anhydrous propanol, 120–140 °C, 15-30 min | Good | Rapid, efficient, scalable |

| Pd-Catalyzed Coupling (for analogs) | Halogenated pyrimidine derivatives | Pd catalyst, bases | 80 °C, several hours | Moderate | Enables complex substitutions |

Research Findings and Practical Considerations

- The nucleophilic substitution at the 6-position of pyrimidine is highly selective under mild conditions, allowing the chlorine at the 4-position to remain intact for further functionalization if desired.

- Microwave-assisted methods significantly reduce reaction times while maintaining good yields and purity.

- Purification by flash chromatography using solvent mixtures containing aqueous ammonia helps to isolate the amine derivatives effectively.

- The choice of base and solvent critically influences the reaction rate and product yield.

- The compound's stability and purity make it suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like potassium carbonate and triethylamine, solvents such as N,N-dimethylformamide and ethanol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methylpiperazine group (electron-donating) increases basicity and solubility in acidic environments, whereas trifluoroethoxy (electron-withdrawing) enhances lipophilicity, favoring membrane permeability .

- Biological Activity: Aromatic substituents (e.g., phenyl, pyridinyl) improve binding to hydrophobic enzyme pockets, as seen in antitrypanosomal derivatives . The methylpiperazine group may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine, and how is its structure validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, intermediates like 4-chloro-pyrimidine derivatives are reacted with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or ethanol) at elevated temperatures (100–140°C). Structural validation employs mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 198 [M + H]+ for intermediates) and H NMR to verify substituent positions (e.g., aromatic protons at δ 7.11–8.62 ppm and piperazine methyl groups at δ 2.33–3.04 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : Key techniques include:

- MS (ESI+) : Molecular ion peaks (e.g., m/z 452 [M + H]+ for analogs) confirm molecular weight .

- H NMR : Distinct signals include aromatic protons (δ 7.0–8.6 ppm), piperazine methyl groups (δ 2.3–3.0 ppm), and cyclohexyl protons (δ 1.2–2.2 ppm). Coupling constants (e.g., J = 13.5 Hz for axial protons) help assign stereochemistry in chiral analogs .

- Elemental Analysis : Used to verify purity (>95%) and stoichiometry of C, H, N .

Q. What are the primary structural features influencing its reactivity in further derivatization?

- Methodological Answer : The chlorine atom at position 4 is highly reactive toward nucleophilic substitution (e.g., with amines or thiols). The 4-methylpiperazine group enhances solubility and serves as a hydrogen-bond donor/acceptor, influencing interactions in biological assays. Steric hindrance from the cyclohexyl group in analogs (e.g., COMPOUND 36) may affect reaction rates .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to synthesize complex spirocyclic analogs?

- Methodological Answer : For spirocyclic derivatives (e.g., pyrazino-pyrrolo-pyrimidines), use sealed-tube reactions with excess triethylamine (TEA) in ethanol at 140°C. Purification via preparative TLC or column chromatography is critical. Key parameters include reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:chloro-precursor) to minimize byproducts. MS and H NMR are used to confirm cyclization (e.g., m/z 492 [M + H]+ for COMPOUND 36) .

Q. What computational strategies are recommended to model its interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) can predict binding affinities to targets like histamine receptors. Use crystal structure data (e.g., C–C bond lengths of 1.40–1.45 Å from X-ray studies) to refine force fields. Pharmacophore modeling should focus on the pyrimidine core and piperazine moiety as key interaction sites .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from stereochemical variations (e.g., (1R,4R) vs. (1S,4S) cyclohexyl diastereomers). Resolve this by:

- Stereoselective Synthesis : Use chiral catalysts or enantiomerically pure starting materials.

- Biological Assay Standardization : Ensure consistent cell lines (e.g., leukemia HL-60 vs. solid tumors) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : Stabilize via:

- pH Adjustment : Use buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the chloro group.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Co-solvents : Use ethanol (≤10%) or cyclodextrins to improve solubility without altering pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : Systematic modifications include:

- Piperazine Substitution : Replace 4-methyl with cyclopropylmethyl (e.g., COMPOUND 40) to enhance lipophilicity and blood-brain barrier penetration.

- Heterocyclic Fusion : Introduce spirocycles (e.g., pyrazino-pyrrolo-pyrimidines) to restrict conformational flexibility and improve target selectivity. Validate using IC assays against kinase panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.